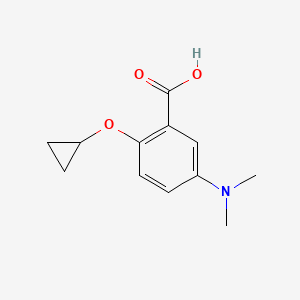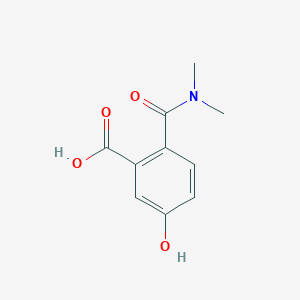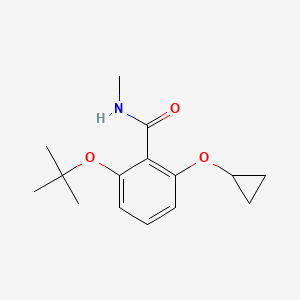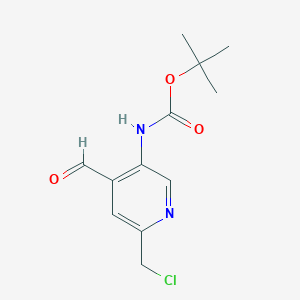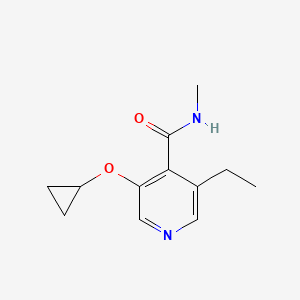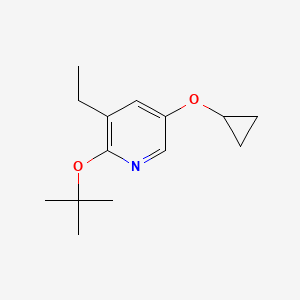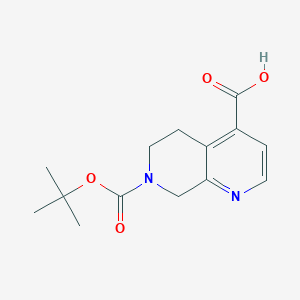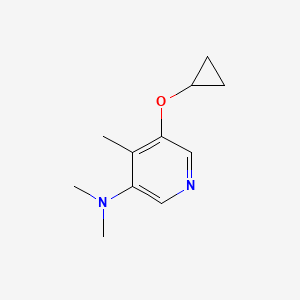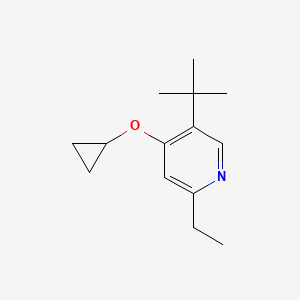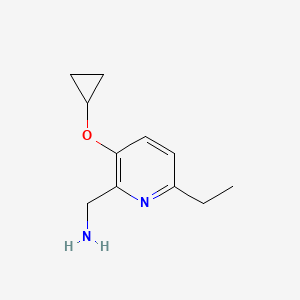
4-(Cyclopropylmethoxy)-2-isopropoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropylmethoxy)-2-isopropoxyphenol is an organic compound that features a phenol group substituted with cyclopropylmethoxy and isopropoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-isopropoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, cyclopropylmethanol, and isopropyl alcohol.
Etherification: The phenol undergoes etherification with cyclopropylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-(Cyclopropylmethoxy)phenol.
Alkylation: The intermediate 4-(Cyclopropylmethoxy)phenol is then alkylated with isopropyl alcohol under basic conditions, using a base like potassium carbonate, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclopropylmethoxy)-2-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopropylmethoxy)-2-isopropoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(Cyclopropylmethoxy)-2-isopropoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclopropylmethoxy and isopropoxy groups may influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(Cyclopropylmethoxy)ethyl)phenol: Another compound with a cyclopropylmethoxy group but different alkyl substitution.
4-(Cyclopropylmethoxy)-2-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
4-(Cyclopropylmethoxy)-2-isopropoxyphenol is unique due to the combination of cyclopropylmethoxy and isopropoxy groups on the phenol ring. This specific substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
4-(cyclopropylmethoxy)-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-13-7-11(5-6-12(13)14)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
CZDVZEJXVCYQLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)OCC2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


